![molecular formula C14H19NO2 B4754856 N-allyl-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4754856.png)
N-allyl-2-(2,5-dimethylphenoxy)propanamide
Overview
Description
N-allyl-2-(2,5-dimethylphenoxy)propanamide, also known as ADMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ADMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.36 g/mol.
Mechanism of Action
The exact mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. In particular, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-(2,5-dimethylphenoxy)propanamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-allyl-2-(2,5-dimethylphenoxy)propanamide has also been shown to have antitumor activity, although the exact mechanism of this effect is not fully understood. Additionally, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to have herbicidal activity, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-(2,5-dimethylphenoxy)propanamide in lab experiments is its ability to inhibit the activity of COX-2, which can be useful in studying the inflammatory response. However, one limitation of using N-allyl-2-(2,5-dimethylphenoxy)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-allyl-2-(2,5-dimethylphenoxy)propanamide. One area of interest is the development of N-allyl-2-(2,5-dimethylphenoxy)propanamide-based drugs for the treatment of pain and inflammation-related disorders. Another area of interest is the development of N-allyl-2-(2,5-dimethylphenoxy)propanamide-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2,5-dimethylphenoxy)propanamide and its potential applications in material science.
Scientific Research Applications
N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, N-allyl-2-(2,5-dimethylphenoxy)propanamide has been studied for its potential use as a polymer modifier, due to its ability to improve the mechanical properties of polymers.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-prop-2-enylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-8-15-14(16)12(4)17-13-9-10(2)6-7-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDXBMPBXBPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(prop-2-en-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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